molecular formula C7H8BClO2S B1457881 (3-Chloro-5-(methylthio)phenyl)boronic acid CAS No. 1451392-52-1

(3-Chloro-5-(methylthio)phenyl)boronic acid

Cat. No. B1457881
M. Wt: 202.47 g/mol
InChI Key: GQYXPJXCFHHTIF-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are commonly used in organic synthesis and are known to be mild Lewis acids . They are generally stable and easy to handle, making them important to organic synthesis .


Synthesis Analysis

Phenylboronic acid, a type of boronic acid, can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

Boronic acids are planar compounds with idealized C2V molecular symmetry . The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids are involved in various reactions. For example, they can undergo 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides . They can also participate in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene .


Physical And Chemical Properties Analysis

Phenylboronic acid is a white to yellow powder that is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It has a melting point of 216 °C .

Scientific Research Applications

Applications in Organic Synthesis and Material Science

Role in Fluorescence and Sensing Applications

Boronic acids, including derivatives of (3-Chloro-5-(methylthio)phenyl)boronic acid, are integral in the development of fluorescence-based sensors. They exhibit a unique ability to quench fluorescence, as demonstrated in a study focusing on the fluorescence quenching of boronic acid derivatives by aniline in different alcohols (H. S. Geethanjali et al., 2015). This property is pivotal for creating sensitive and selective detection systems for various substances, including saccharides and ions.

Catalysis and Reaction Mechanism Studies

The role of (3-Chloro-5-(methylthio)phenyl)boronic acid extends to catalysis, where its derivatives are used to facilitate diverse chemical transformations. For instance, it serves as a catalyst in enantioselective Aza-Michael additions, offering a pathway to synthesize densely functionalized cyclohexanes (T. Hashimoto et al., 2015). Understanding the mechanisms of these reactions opens new avenues for designing efficient synthetic routes and catalysts, furthering advancements in organic chemistry and material sciences.

Biochemical and Medical Applications

Boronic acids are also recognized for their biochemical significance, particularly in medical diagnostics and biochemistry studies due to their ability to bind with carbohydrates in water. Phenyl boronic acids, similar in structure to (3-Chloro-5-(methylthio)phenyl)boronic acid, show promise in medical diagnostics and therapeutic applications (Stephanie A. Valenzuela et al., 2022). Their interaction with diols through a reversible covalent condensation pathway is of particular interest for designing novel sensing mechanisms and therapeutic agents.

Safety And Hazards

Phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids are highly valuable building blocks in organic synthesis . Future research may focus on developing new reactions involving boronic acids and finding new applications for these compounds in various fields of chemistry .

properties

IUPAC Name

(3-chloro-5-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYXPJXCFHHTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235901
Record name Boronic acid, B-[3-chloro-5-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-(methylthio)phenyl)boronic acid

CAS RN

1451392-52-1
Record name Boronic acid, B-[3-chloro-5-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-chloro-5-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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